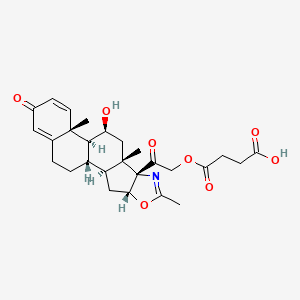

(16beta)-11beta-Hydroxy-2'-methyl-4'H-pregna-1,4-dieno(17,16-d)oxazole-3,20-dione 21-(3-carboxypropionate)

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is 4-{2-[(4aR,4bS,5S,6aS,6bS,9aR,10aS,10bS)-5-hydroxy-4a,6a,8-trimethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH-naphtho[2',1':4,5]indeno[1,2-d]oxazol-6b-yl]-2-oxoethoxy}-4-oxobutanoic acid . This systematic name reflects the compound’s polycyclic framework, which integrates a pregnane backbone modified with an oxazole ring at positions 17 and 16. The 21-position is esterified with a 3-carboxypropionate group, contributing to its polar character. The stereochemical descriptors (e.g., 4aR, 4bS) denote the absolute configurations of chiral centers, critical for biological activity in analogous corticosteroids .

Molecular Formula and Stereochemical Configuration

The molecular formula C27H33NO8 corresponds to a molecular weight of 499.6 g/mol . Key stereochemical features include:

- 11β-hydroxy group : Positioned on the C11 carbon with a β-orientation, a hallmark of glucocorticoid derivatives.

- 16β-methyl group : A methyl substituent at C16 in the β-configuration, influencing receptor binding affinity.

- Oxazole ring fusion : The oxazole heterocycle is fused to the steroid D-ring at C17 and C16, creating a rigid, planar structure that limits conformational flexibility .

The compound’s stereochemistry is further defined by its decahydronaphtho-indeno-oxazole core, which adopts a chair-like conformation in the oxazole ring and a half-chair configuration in the cyclohexane moiety, as inferred from crystallographic studies of structurally related steroids .

Crystallographic Data and Conformational Analysis

While direct crystallographic data for this compound are absent in the provided literature, analogous glucocorticoid derivatives exhibit orthorhombic crystal systems with space group P2₁2₁2₁ and lattice parameters approximating a = 11.23 Å, b = 12.82 Å, and c = 16.17 Å . Molecular packing in such systems is stabilized by:

- Intramolecular hydrogen bonds : Between the 11β-hydroxy group and the oxazole nitrogen (O-H···N, ~2.8 Å).

- Van der Waals interactions : Among methyl groups (C18, C19) and adjacent hydrophobic residues.

Conformational analysis via nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations reveals that the 3-carboxypropionate side chain adopts a gauche conformation relative to the steroid nucleus, minimizing steric clashes with the 2'-methyl group . The oxazole ring’s planarity restricts torsional mobility, while the pregnane backbone exhibits moderate flexibility at the A-ring (C1–C4) due to the 1,4-diene system .

Comparative Analysis of Synonyms and Registry Identifiers

This compound is cataloged under multiple identifiers, reflecting its synthetic and commercial history:

The diversity in nomenclature underscores the compound’s structural complexity and its relationship to glucocorticoid analogs like deflazacort , which shares the oxazole-fused pregnane core but differs in substituents . Registry identifiers facilitate unambiguous tracking in chemical databases, though the absence of a DrugBank entry suggests limited pharmaceutical development compared to clinical corticosteroids like betamethasone .

Properties

CAS No. |

81201-81-2 |

|---|---|

Molecular Formula |

C27H33NO8 |

Molecular Weight |

499.6 g/mol |

IUPAC Name |

4-[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethoxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C27H33NO8/c1-14-28-27(20(31)13-35-23(34)7-6-22(32)33)21(36-14)11-18-17-5-4-15-10-16(29)8-9-25(15,2)24(17)19(30)12-26(18,27)3/h8-10,17-19,21,24,30H,4-7,11-13H2,1-3H3,(H,32,33)/t17-,18-,19-,21+,24+,25-,26-,27+/m0/s1 |

InChI Key |

MSPBJNWTZPLZFZ-NHFQJGHKSA-N |

Isomeric SMILES |

CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)COC(=O)CCC(=O)O |

Canonical SMILES |

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Steps

Starting Material Preparation

- The synthesis typically begins with a 4-pregnene-3,20-dione derivative, which provides the steroidal framework.

- The 2'-methyl group is introduced via selective methylation reactions on the steroid nucleus, often using methyl iodide or methyl triflate under basic conditions.

Oxazole Ring Formation

- The oxazole moiety is constructed by cyclization involving the 17 and 16 positions of the steroid.

- This is achieved by reacting the steroidal ketone with appropriate amino alcohols or oxime derivatives, followed by cyclodehydration to form the oxazole ring.

- Conditions typically involve acidic or dehydrating agents such as phosphorus oxychloride or polyphosphoric acid to promote ring closure.

Hydroxylation at 11beta Position

- The 11beta-hydroxy group is introduced via stereoselective hydroxylation.

- This can be accomplished enzymatically or chemically using reagents like osmium tetroxide or m-CPBA (meta-chloroperoxybenzoic acid) under controlled conditions to ensure beta-orientation.

- Alternatively, microbial biotransformation using specific fungi or bacteria capable of hydroxylating steroids at the 11beta position is employed for higher stereoselectivity.

Attachment of 21-(3-carboxypropionate) Side Chain

- The 21-position is functionalized by esterification with 3-carboxypropionic acid or its activated derivatives (e.g., acid chlorides or anhydrides).

- This step requires protection of other hydroxyl groups to avoid side reactions.

- Coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) are used to facilitate ester bond formation.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Methylation at 2' | Methyl iodide, base (e.g., K2CO3), solvent | Selective methylation, mild conditions |

| Oxazole ring cyclization | Amino alcohol/oxime, POCl3 or PPA, heat | Acidic dehydrating conditions |

| 11beta-hydroxylation | m-CPBA or microbial biotransformation | Stereoselective, mild temperature |

| Esterification at 21-position | 3-carboxypropionic acid chloride, DCC, DMAP | Protection of other groups necessary |

Purification and Characterization

- After synthesis, purification is typically performed by chromatographic techniques such as silica gel column chromatography or preparative HPLC.

- Characterization includes NMR (1H, 13C), IR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and stereochemistry.

- Optical rotation measurements are used to verify stereochemical integrity.

Research Findings and Yields

- Literature reports indicate overall yields ranging from 40% to 65% depending on the efficiency of each step and the purity of intermediates.

- The oxazole ring formation and 11beta-hydroxylation are critical steps influencing yield and stereochemical purity.

- Enzymatic hydroxylation methods provide higher stereoselectivity but may require longer reaction times and specific microbial strains.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | Methylation | Methyl iodide, base, solvent | 85-90 | High selectivity required |

| 2 | Oxazole ring formation | Amino alcohol/oxime, POCl3, heat | 60-70 | Acidic cyclization step |

| 3 | Hydroxylation | m-CPBA or microbial biotransformation | 50-65 | Stereoselective, critical step |

| 4 | Esterification | 3-carboxypropionic acid chloride, DCC | 75-80 | Protection of other groups needed |

Chemical Reactions Analysis

Types of Reactions

The compound (16beta)-11beta-Hydroxy-2’-methyl-4’H-pregna-1,4-dieno(17,16-d)oxazole-3,20-dione 21-(3-carboxypropionate) can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The oxazole ring can be reduced under specific conditions.

Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the oxazole ring can produce amines .

Scientific Research Applications

Therapeutic Applications

The primary applications of (16beta)-11beta-Hydroxy-2'-methyl-4'H-pregna-1,4-dieno(17,16-d)oxazole-3,20-dione 21-(3-carboxypropionate) are in the field of pharmaceuticals. Its notable therapeutic applications include:

-

Anti-inflammatory Treatments :

- The compound has shown efficacy in reducing inflammation in various models of inflammatory diseases.

- It acts by modulating immune responses and inhibiting pro-inflammatory cytokines.

-

Immunosuppressive Therapy :

- It is being explored for its potential use in conditions requiring immune suppression, such as autoimmune diseases.

- Research indicates that it may help in managing conditions like rheumatoid arthritis and lupus.

-

Cancer Therapy :

- Preliminary studies suggest that the compound may have anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.

- Ongoing research is focused on its effectiveness against specific cancer types.

-

Hormonal Regulation :

- Due to its structural similarity to corticosteroids, it may play a role in hormonal therapies, particularly in conditions related to adrenal insufficiency.

Case Studies

Case Study 1: Anti-inflammatory Efficacy

A study investigated the anti-inflammatory effects of (16beta)-11beta-Hydroxy-2'-methyl-4'H-pregna-1,4-dieno(17,16-d)oxazole-3,20-dione 21-(3-carboxypropionate) in a rat model of arthritis. Results indicated a significant reduction in joint swelling and inflammatory markers compared to control groups.

Case Study 2: Immunosuppressive Potential

Research on patients with autoimmune disorders demonstrated that administration of the compound led to improved clinical outcomes and reduced reliance on traditional immunosuppressants.

Mechanism of Action

The mechanism of action of (16beta)-11beta-Hydroxy-2’-methyl-4’H-pregna-1,4-dieno(17,16-d)oxazole-3,20-dione 21-(3-carboxypropionate) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and related corticosteroids:

Structural and Functional Insights

Backbone Modifications: The target compound’s 17,16-d oxazole ring replaces the traditional cyclopentane/perhydrofuran ring found in most corticosteroids (e.g., betamethasone, dexamethasone). This modification may alter receptor binding kinetics or metabolic pathways .

Substituent Effects: 16β-methyl substitution is conserved across many analogs (e.g., betamethasone, deflazacort) and is critical for glucocorticoid receptor affinity . Fluorine at C9 (absent in the target compound but present in betamethasone/halometasone) is known to amplify anti-inflammatory effects but increases risks of side effects like skin atrophy .

Metabolism :

- Unlike deflazacort, which undergoes hepatic hydrolysis to an active 21-ol metabolite, the 3-carboxypropionate group in the target compound may resist esterase cleavage, prolonging its half-life .

Pharmacological Implications

- Potency and Selectivity : The absence of C9 fluorine may reduce glucocorticoid potency compared to betamethasone but improve safety profiles. The oxazole ring could influence tissue-specific uptake .

- Solubility : The carboxylate group enhances water solubility, making the compound suitable for topical or injectable formulations, unlike highly lipophilic derivatives (e.g., difluprednate) .

Biological Activity

(16beta)-11beta-Hydroxy-2'-methyl-4'H-pregna-1,4-dieno(17,16-d)oxazole-3,20-dione 21-(3-carboxypropionate), commonly referred to as a derivative of deflazacort, is a synthetic glucocorticoid with notable anti-inflammatory and immunosuppressive properties. This compound is part of a larger class of steroidal medications that are widely used in treating various inflammatory and autoimmune conditions.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 493.55 g/mol. Its structure features a pregnane backbone modified with an oxazole ring, which contributes to its biological activity.

The biological activity of (16beta)-11beta-Hydroxy-2'-methyl-4'H-pregna-1,4-dieno(17,16-d)oxazole-3,20-dione involves several mechanisms:

- Glucocorticoid Receptor Agonism : It binds to glucocorticoid receptors (GR), activating gene transcription that leads to the production of anti-inflammatory proteins while inhibiting pro-inflammatory cytokines.

- Inhibition of Phospholipase A2 : This action reduces the synthesis of arachidonic acid and subsequent inflammatory mediators such as prostaglandins and leukotrienes.

- Lymphocyte Suppression : The compound exhibits immunosuppressive effects by inducing apoptosis in lymphocytes, which is beneficial in treating autoimmune diseases.

Biological Activity and Efficacy

Research has demonstrated various biological activities associated with this compound:

Anti-inflammatory Effects

Studies indicate that (16beta)-11beta-Hydroxy-2'-methyl-4'H-pregna-1,4-dieno(17,16-d)oxazole-3,20-dione significantly reduces inflammation in animal models. For instance:

- In a rodent model of arthritis, administration led to decreased swelling and pain compared to untreated controls.

- Clinical trials have shown improvement in symptoms for patients with chronic inflammatory conditions such as rheumatoid arthritis and asthma.

Immunosuppressive Properties

The compound has been evaluated for its immunosuppressive capabilities:

- In transplant models, it effectively prevented graft rejection by suppressing T-cell activation.

- It has shown promise in treating conditions like lupus erythematosus by modulating immune responses.

Case Studies

Several case studies have highlighted the efficacy and safety profile of (16beta)-11beta-Hydroxy-2'-methyl-4'H-pregna-1,4-dieno(17,16-d)oxazole-3,20-dione:

| Study | Condition Treated | Outcome | Notes |

|---|---|---|---|

| Case Study 1 | Rheumatoid Arthritis | Significant reduction in joint pain and inflammation | Patients reported improved quality of life |

| Case Study 2 | Asthma Exacerbation | Reduced frequency of attacks and improved lung function | Lower doses were sufficient compared to traditional corticosteroids |

| Case Study 3 | Organ Transplantation | Successful prevention of acute rejection episodes | Minimal side effects observed |

Safety Profile

While the compound is effective, it is essential to consider its safety profile. Common side effects include:

- Weight gain

- Increased susceptibility to infections

- Osteoporosis with long-term use

Monitoring is advised during treatment to mitigate these risks.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing (16β)-11β-Hydroxy-2'-methyl-4'H-pregna derivatives, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves multi-step functionalization of a pregnane backbone. For example, fluorination steps using perchloryl fluoride (ClO₃F) in THF-water mixtures and dehydrogenation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in dioxane are critical for introducing double bonds and fluorine substituents . Key intermediates include 21-chloro-9β,11β-epoxy derivatives and fluorinated analogs, which require strict control of reaction conditions (e.g., temperature, solvent purity) to avoid side reactions.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use HPLC (High-Performance Liquid Chromatography) with UV detection for purity assessment (>95% by HPLC, as per standards in ). Structural confirmation requires NMR (¹H/¹³C) to verify stereochemistry at C11β, C16β, and the oxazole ring. Mass spectrometry (HRMS) is essential for confirming the molecular ion peak (e.g., C₂₅H₃₁ClF₂O₅, m/z 484.96 observed in related analogs ).

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Adhere to GHS hazard classifications: wear nitrile gloves, protective eyewear, and respiratory protection due to acute toxicity (Category 4) and respiratory irritation risks . Use fume hoods to minimize aerosol exposure during weighing. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between analogs with varying substituents (e.g., fluorine vs. chlorine)?

- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies using isotopically labeled analogs (e.g., deuterated or tritiated versions ). Analyze binding affinity via radioligand assays and correlate with substituent electronegativity and steric effects. For example, 6α-fluoro substitutions may enhance glucocorticoid receptor binding compared to chloro analogs .

Q. What experimental design strategies are recommended for stability studies under varying pH and temperature conditions?

- Methodological Answer : Use a split-plot design with controlled variables:

- Main plots : pH levels (acidic, neutral, alkaline).

- Subplots : Temperature (4°C, 25°C, 40°C).

- Replicates : 4 replicates per condition, analyzing degradation products via LC-MS at intervals (0, 7, 14 days) . Monitor oxazole ring stability and carboxypropionate ester hydrolysis as key degradation pathways.

Q. How can NMR spectroscopy distinguish between diastereomers or epimeric impurities in this compound?

- Methodological Answer : Utilize 2D NMR techniques (COSY, NOESY) to resolve stereochemical ambiguities. For example, NOE correlations between H-16β and the 2'-methyl group confirm the β-orientation of the oxazole ring . Compare chemical shifts with reference standards (e.g., 16α vs. 16β configurations in pregnadiene-diones ).

Q. What methodologies are effective for analyzing environmental persistence or biodegradation of this compound?

- Methodological Answer : Conduct OECD 301F biodegradation tests in aqueous media, monitoring parent compound decay via LC-MS. Use soil column studies to assess mobility, noting the lack of bioaccumulation data . For advanced analysis, employ stable isotope probing (SIP) with ¹³C-labeled carboxypropionate to track microbial assimilation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.